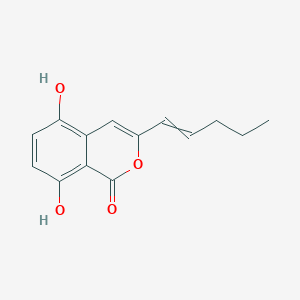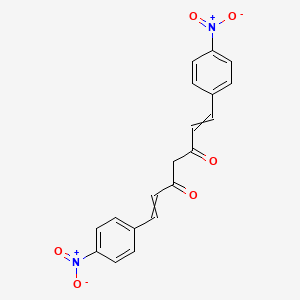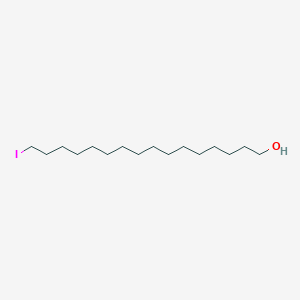![molecular formula C16H15NO B14231804 Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- CAS No. 524035-35-6](/img/structure/B14231804.png)
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl] group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propargyl Alcohol: The starting material, 1-methyl-3-phenyl-2-propyn-1-ol, is synthesized through the reaction of phenylacetylene with formaldehyde and a base such as sodium hydroxide.
Etherification: The propargyl alcohol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the corresponding ether.
Pyridine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Amino-pyridines, Thio-pyridines
Aplicaciones Científicas De Investigación
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 3-methyl-2-phenyl-
- Pyridine, 2-methyl-, hydrochloride
Uniqueness
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets.
Propiedades
Número CAS |
524035-35-6 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(4-phenylbut-3-yn-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-14(10-11-15-7-3-2-4-8-15)18-13-16-9-5-6-12-17-16/h2-9,12,14H,13H2,1H3 |
Clave InChI |
PCRIVMZWSUGOTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=CC=C1)OCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)


![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)


![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)

